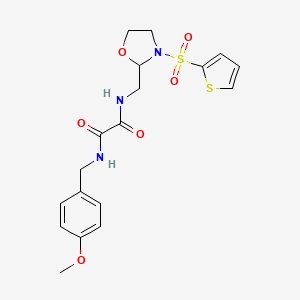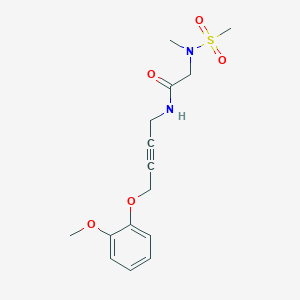![molecular formula C20H21N3O4 B2745972 2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 897617-49-1](/img/structure/B2745972.png)
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
A significant area of research on compounds similar to "2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide" involves their synthesis and structural analysis. For example, Banfield et al. (1987) explored heterocyclic derivatives of guanidine, focusing on the formation and X-ray structure determination, which provides insights into the structural characteristics of related compounds Banfield, Fallon, & Gatehouse, 1987. These studies are crucial for understanding the molecular framework and potential reactivity pathways of such compounds.
Imaging and Radioligand Applications
Compounds with structures similar to the one have been used in imaging applications, particularly in the development of selective radioligands for positron emission tomography (PET). Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a compound within the same chemical family, showcasing its potential as a selective radioligand for imaging the translocator protein (18 kDa) with PET Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008. This application demonstrates the compound's relevance in neuroimaging and the study of neuroinflammatory processes.
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of pyrimidinone and related compounds. Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones, investigating their potential as antimicrobial agents Hossan, Abu-Melha, Al-Omar, & Amr, 2012. Such studies highlight the broad utility of these compounds in developing new treatments for bacterial and fungal infections.
Anticancer Research
The exploration of pyrimidine derivatives in anticancer research is another significant application area. Al-Sanea et al. (2020) designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives to evaluate their in vitro cytotoxic activity against various cancer cell lines Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020. This research direction underscores the potential of pyrimidine derivatives in the development of new anticancer agents.
Wirkmechanismus
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight and predicted physicochemical properties suggest that it may have reasonable bioavailability .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-6-5-9-23-19(12)21-13(2)18(20(23)25)22-17(24)11-14-7-8-15(26-3)16(10-14)27-4/h5-10H,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFZCRCEOBZVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2745891.png)

![8-(Cyclohexylamino)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2745895.png)

![N-[(1-Hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]prop-2-enamide](/img/structure/B2745897.png)
![N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2745898.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2745899.png)
![N-isopropyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2745901.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)prop-2-enamide](/img/structure/B2745904.png)

![4-(3-fluorophenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745908.png)
![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
